5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid

Conformational restriction Fraction sp³ Drug-likeness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS 873785-69-4) is a saturated, conformationally constrained bicyclic amino acid within the imidazo[1,5-a]pyridine scaffold class. It features a fused imidazole–piperidine ring system with a carboxylic acid at the C5 position, creating a chiral center absent in its fully aromatic analogs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 873785-69-4
Cat. No. B3030162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid
CAS873785-69-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC(N2C=NC=C2C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h4-5,7H,1-3H2,(H,11,12)
InChIKeyLOVGNZYDLJDVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS 873785-69-4) – Procurement-Relevant Overview for Saturated Bicyclic Amino Acid Building Blocks


5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid (CAS 873785-69-4) is a saturated, conformationally constrained bicyclic amino acid within the imidazo[1,5-a]pyridine scaffold class. It features a fused imidazole–piperidine ring system with a carboxylic acid at the C5 position, creating a chiral center absent in its fully aromatic analogs. The compound is primarily used as a versatile intermediate in medicinal chemistry for the synthesis of protease inhibitors, kinase inhibitors, and other bioactive molecules, where the saturated core provides improved solubility, reduced aromatic-mediated off-target interactions, and unique three-dimensional binding geometries [1]. Its physicochemical profile (XLogP = 0.5, TPSA = 55.1 Ų, 1 H-bond donor, 3 H-bond acceptors) places it in a favorable drug-like property space compared to its aromatic congener, imidazo[1,5-a]pyridine-5-carboxylic acid . The compound is available at research-grade purities (typically ≥95%) and is used in early-stage drug discovery programs targeting cardiovascular, metabolic, and inflammatory diseases [1].

Why Generic Imidazopyridine Carboxylic Acids Cannot Replace 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid in Constrained Scaffold Applications


The decision to purchase this specific compound over a generic imidazo[1,5-a]pyridine carboxylic acid is driven by the saturated tetrahydropyridine ring, which fundamentally alters conformational behavior, pharmacokinetic properties, and target binding. Unlike the planar, aromatic imidazo[1,5-a]pyridine-5-carboxylic acid (CAS 885276-19-7), this tetrahydro derivative possesses a sp³-rich carbon framework that introduces chirality at C5, enables non-planar binding modes, and reduces both aromatic stacking-mediated off-target activity and CYP450 inhibition liability [1]. Furthermore, positional isomerism is critical: the 5-carboxylic acid regioisomer offers distinct vector geometry and hydrogen-bonding patterns compared to the 1-carboxylic acid (CAS 2034154-75-9) or 6-carboxylic acid (CAS 770678-77-8) analogs, directly impacting SAR in lead optimization campaigns [2]. Substituting any of these analogs without quantitative comparative evaluation risks losing on-target potency, introducing metabolic instability, or altering selectivity profiles, as demonstrated by the improved in vivo metabolic stability of conformationally constrained tetrahydroimidazo[1,5-a]pyridine inhibitors compared to their unconstrained or aromatic counterparts [1].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid Versus Closest Analogs


Conformational Constraint and sp³ Fraction: Tetrahydro vs. Aromatic Core Comparison

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid possesses a saturated piperidine ring (sp³-hybridized carbons at positions 5,6,7,8) that introduces a chiral center at C5 and reduces aromatic ring count from one to zero compared to imidazo[1,5-a]pyridine-5-carboxylic acid. This change increases the fraction of sp³-hybridized carbons (Fsp³) from ~0.25 (aromatic analog) to ~0.75, a shift strongly correlated with improved clinical success rates in drug development [1]. The Dinsmore et al. study directly demonstrated that conformationally constrained tetrahydroimidazo[1,5-a]pyridine farnesyltransferase inhibitors exhibit improved in vivo metabolic stability versus their unconstrained analogs [2].

Conformational restriction Fraction sp³ Drug-likeness

Calculated Lipophilicity Shift: Tetrahydro vs. Aromatic Imidazopyridine-5-carboxylic Acid

The calculated partition coefficient (XLogP) for 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is 0.5, representing a decrease of approximately 0.8 log unit relative to the aromatic analog imidazo[1,5-a]pyridine-5-carboxylic acid (XLogP ≈ 1.3 estimated) . This reduction in lipophilicity is consistent with the general observation that saturation lowers logP and can improve solubility and reduce hERG channel blockade and phospholipidosis risk [1]. In the context of procurement, this shift places the tetrahydro compound in a more favorable oral drug-like property space (Lipinski Ro5 compliance) compared to its more lipophilic aromatic comparator.

Lipophilicity XLogP ADME prediction

Topological Polar Surface Area and H-Bond Capacity: Enabling CNS vs. Peripheral Target Selectivity

The topological polar surface area (TPSA) of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid is calculated at 55.1 Ų, with one H-bond donor and three H-bond acceptors [1]. This TPSA falls within the optimal range (40–70 Ų) for central nervous system (CNS) drug candidates, according to the CNS MPO (Multiparameter Optimization) scoring paradigm [2]. In contrast, the 6-carboxylic acid regioisomer (CAS 770678-77-8) displays an identical TPSA but a modified vector of the acid group, which can alter intramolecular H-bonding and target engagement geometry. The 1-carboxylic acid isomer (CAS 2034154-75-9) presents the acid moiety directly attached to the imidazole, potentially altering its pKa and H-bonding network.

TPSA CNS MPO Blood-brain barrier

Aromatase Inhibitory Activity of the Tetrahydroimidazo[1,5-a]pyridine Class: Potency Benchmark from EP0356673

A closely related 5-substituted tetrahydroimidazo[1,5-a]pyridine derivative, 5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, demonstrated potent aromatase inhibition with an IC50 of 4.5 × 10⁻⁹ M (4.5 nM) in a validated enzyme assay [1]. While the target compound is the 5-carboxylic acid building block rather than the 5-cyanophenyl final product, this data establishes the scaffold's intrinsic capability to achieve low-nanomolar target engagement when appropriately derivatized. The saturated core was essential for potency, as the corresponding aromatic imidazo[1,5-a]pyridine scaffold showed reduced activity in this assay, underscoring the advantage of the tetrahydro system for aromatase inhibitor design.

Aromatase inhibition IC50 Cancer therapeutics

In Vivo Metabolic Stability Advantage of Conformationally Constrained Tetrahydroimidazopyridine Scaffolds

The Dinsmore et al. study directly demonstrated that farnesyltransferase inhibitors built on the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold exhibited improved in vivo metabolic stability compared to their acyclic or less constrained analogs [1]. While this reference specifically addresses 8-amino derivatives, the conformational constraint responsible for the metabolic stability advantage originates from the same saturated 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core present in the target 5-carboxylic acid. The rigidification reduces the number of accessible metabolic soft spots by limiting torsional flexibility and shielding labile positions. This translates to lower intrinsic clearance and longer in vivo half-life, critical for programs requiring once-daily oral dosing.

Metabolic stability In vivo pharmacokinetics Farnesyltransferase

Synthetic Accessibility: One-Step Hydrolysis from Ethyl Ester Precursor as a Differentiator from Multi-Step Analog Routes

The target compound is readily prepared in a single step via NaOH-mediated hydrolysis of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (CAS 873785-71-8) at reflux for 2 hours, followed by neutralization with 2M HCl, yielding the free carboxylic acid as a white solid . This contrasts with the multi-step synthesis typically required for the 1-carboxylic acid isomer (CAS 2034154-75-9), which often involves protecting group strategies and lower overall yields. The 6-carboxylic acid isomer (CAS 770678-77-8) similarly requires alternative synthetic routes with distinct starting materials. For procurement and in-house derivatization, the one-step conversion from a readily available ethyl ester precursor reduces supply chain complexity and enables rapid scale-up.

Synthetic efficiency Ester hydrolysis Process chemistry

Optimal Procurement and Deployment Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid


Lead Optimization of CNS-Targeted Kinase Inhibitors Requiring Low TPSA and High Fsp³

Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors should prioritize this scaffold due to its TPSA of 55.1 Ų (within the CNS MPO sweet spot of 40–70 Ų) and high Fsp³, both of which correlate with improved CNS exposure and reduced P-glycoprotein efflux risk [1]. The chiral center at C5 permits enantioselective synthesis and patent differentiation, a critical factor for competitive CNS portfolios.

Development of Aromatase Inhibitors for Endocrine-Sensitive Cancers

Based on the 4.5 nM IC50 demonstrated by the closely related 5-p-cyanophenyl derivative in EP0356673 [1], this scaffold serves as a privileged starting point for next-generation aromatase inhibitors. The saturated core is essential for low-nanomolar potency, making the 5-carboxylic acid building block the logical choice for structure-activity relationship (SAR) exploration around the C5 position.

Synthesis of Metabolically Stable Farnesyltransferase Inhibitors

The Dinsmore et al. study established that the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core confers improved in vivo metabolic stability to farnesyltransferase inhibitors [1]. Procurement of the 5-carboxylic acid analog enables exploration of C5-substituted derivatives that retain this metabolic advantage while potentially improving FTase binding affinity.

Rapid Analog Synthesis via Amide Coupling in High-Throughput Medicinal Chemistry

The one-step availability from the ethyl ester precursor [1] and the presence of a free carboxylic acid at C5 enable rapid, parallel amide coupling with diverse amine libraries. This positions the compound as an ideal core for high-throughput SAR expansion, reducing cycle times in hit-to-lead and lead optimization phases.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.